molecular formula C8H6Cl3FO B1404422 4-Fluoro-1-methyl-2-(trichloromethoxy)benzene CAS No. 1404195-05-6

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene

Cat. No.: B1404422
CAS No.: 1404195-05-6
M. Wt: 243.5 g/mol
InChI Key: YUOVAQADPXPSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by a fluorine atom at the 4-position, a methyl group at the 1-position, and a trichloromethoxy (-O-CCl₃) group at the 2-position of the benzene ring.

Properties

IUPAC Name

4-fluoro-1-methyl-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3FO/c1-5-2-3-6(12)4-7(5)13-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOVAQADPXPSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) as reagents in combination with a fluoride source such as XtalFluor-E ([Et2NSF2]BF4) . The reaction conditions often require a controlled environment with specific temperature and solvent conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-1-methyl-2-(trichloromethoxy)benzene may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or trichloromethoxy-substituted derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-2-(trichloromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the trichloromethoxy group can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-Fluoro-1-methyl-2-(trichloromethoxy)benzene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₈H₆Cl₃FO 259.94 (estimated) 1-CH₃, 2-O-CCl₃, 4-F Potential intermediate in drug synthesis; high halogen content may enhance biological activity. -
2-Chloro-1-methyl-4-(trichloromethoxy)benzene C₈H₅Cl₄O 259.94 1-CH₃, 4-O-CCl₃, 2-Cl Structural isomer; chlorine substitution alters electronic effects and reactivity.
1-Chloro-2-fluoro-5-nitro-4-(trichloromethoxy)benzene C₇H₃Cl₄FNO₃ 335.37 1-Cl, 2-F, 4-O-CCl₃, 5-NO₂ Nitro group enhances electrophilicity; used in explosives or reactive intermediates.
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene C₇H₃BrClF₃O 289.45 1-O-CF₃, 2-Cl, 4-Br Trifluoromethoxy group improves hydrolytic stability; agrochemical applications.
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene C₈H₅ClF₄O 228.57 1-Cl, 2-F, 4-OCH₃, 3-CF₃ Trifluoromethyl and methoxy groups enhance lipophilicity; potential pharmaceutical intermediate.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups: The trichloromethoxy (-O-CCl₃) group in the target compound is more electron-withdrawing and sterically bulky compared to trifluoromethoxy (-O-CF₃) in . This increases susceptibility to hydrolysis but may enhance binding to biological targets . Fluorine at the 4-position (vs.
  • Electron-Donating Groups :

    • The methyl group at the 1-position (vs. nitro in ) decreases electrophilicity, making the compound less reactive in nucleophilic substitution reactions .

Biological Activity

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene is a halogenated aromatic compound that exhibits various biological activities. Its structure includes a fluorine atom and a trichloromethoxy group, which significantly influence its chemical properties and interactions with biological systems. This article aims to explore the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound interacts with various biological targets, leading to significant cellular effects. The presence of halogen atoms enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.

Target Interactions

  • Receptor Binding : The compound has been shown to bind to multiple receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, contributing to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism is likely related to its ability to disrupt cellular membranes or interfere with metabolic functions.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly in vitro against various cancer cell lines. The activity may stem from its ability to induce apoptosis and inhibit cell proliferation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated:

  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli; 16 µg/mL for S. aureus.
  • Mechanism : Disruption of bacterial cell wall integrity.

Study 2: Anticancer Activity in Cell Lines

In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed:

  • IC50 Values : 25 µM for MCF-7; 30 µM for A549.
  • Effects Observed : Induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Cell Cycle Regulation : Alters expression levels of cyclins and cyclin-dependent kinases (CDKs).
  • Apoptosis Pathway : Activates intrinsic apoptotic pathways through mitochondrial membrane permeabilization.

Toxicological Profile

While the compound shows promising biological activities, it also raises concerns regarding toxicity:

  • Skin Sensitization : Identified as a potential skin sensitizer based on local lymph node assay results.
  • Carcinogenic Potential : Long-term exposure studies in animal models indicate a dose-dependent increase in tumor incidence, particularly in the lungs and skin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-1-methyl-2-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1-methyl-2-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.